1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane
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Overview
Description
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound that features two benzimidazole groups connected via a hexane chain with sulfur atoms. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and catalysis .
Mechanism of Action
Target of Action
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is a compound that contains an imidazole ring, which is known to interact with a variety of biological targets Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For instance, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It is known that the solubility of a compound can significantly impact its bioavailability . Imidazole is highly soluble in water and other polar solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, as mentioned above .
Action Environment
It is known that the reaction conditions can significantly impact the synthesis of imidazole derivatives . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane are largely influenced by the presence of the imidazole moiety. Imidazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane typically involves the reaction of benzimidazole derivatives with a hexane chain containing reactive groups. One common method is the nucleophilic substitution reaction where benzimidazole thiolates react with a hexane dihalide under basic conditions . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium hydroxide (KOH) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzimidazole rings can participate in electrophilic aromatic substitution reactions.
Complexation: The compound can form coordination complexes with metal ions due to the presence of nitrogen and sulfur donor atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Complexation: Metal salts like palladium chloride (PdCl₂) or copper sulfate (CuSO₄) are used to form coordination complexes.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitro-substituted benzimidazole derivatives.
Complexation: Metal-benzimidazole complexes with potential catalytic or biological activities.
Scientific Research Applications
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)butane: Similar structure but with a shorter butane chain.
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)octane: Similar structure but with a longer octane chain.
2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazole: Contains a single benzimidazole group with a thioether linkage.
Uniqueness
1,6-bis((1H-benzo[d]imidazol-2-yl)thio)hexane is unique due to its specific hexane linker, which provides optimal flexibility and spacing between the benzimidazole groups. This structural feature enhances its ability to form stable coordination complexes and interact with biological targets more effectively compared to its shorter or longer chain analogs .
Properties
IUPAC Name |
2-[6-(1H-benzimidazol-2-ylsulfanyl)hexylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S2/c1(7-13-25-19-21-15-9-3-4-10-16(15)22-19)2-8-14-26-20-23-17-11-5-6-12-18(17)24-20/h3-6,9-12H,1-2,7-8,13-14H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINPCBJWUBPCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCCCSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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